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Compound of Interest

Compound Name: J208

Cat. No.: B15568918

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the J208 promoter (also
known as BBa_J23108), a member of the Anderson family of constitutive promoters, in genetic
circuit design and application. This document includes detailed protocols for characterization
and cloning, quantitative data on promoter strength, and visualizations to aid in experimental
design.

Introduction to the J208 Promoter

The J208 promoter is a constitutive prokaryotic promoter widely used in synthetic biology for
driving gene expression in Escherichia coli. It is part of the Anderson promoter collection, a
series of promoters of varying, well-characterized strengths.[1] As a constitutive promoter, J208
initiates transcription at a relatively constant rate, independent of the presence of inducers or
repressors, making it a valuable tool for establishing baseline expression levels or for the
continuous production of proteins.

Key Characteristics:
o Part Name: BBa_J23108
e Family: Anderson Promoter Collection

o Type: Constitutive
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e Chassis:E. coli and other prokaryotes

e Strength: Medium

Quantitative Data: Promoter Strength

The strength of the J208 promoter has been characterized relative to other members of the
Anderson promoter family. These measurements are typically performed using reporter genes
such as Green Fluorescent Protein (GFP) or luciferase and are often expressed relative to a

reference promoter (e.g., BBa_J23100).
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Relative Strength (to

Promoter Part Sequence (5' to 3')
J23100)

BBa_J23119 ttgacagctagctcagtcctaggtataat 18
(Consensus/Strongest) gctagc '

ttgacggctagctcagtcctaggtacagt
BBa_J23100 (Reference) Jacggctad J 9 J 1.00

gctagc

ttgacagctagctcagtcctaggtactgt
BBa_J23102 gacagelag 9 90tacty’d 0.86

ctagc

tttacagctagctcagtcctaggtattatge
BBa_J23101 gctad J 9 g 0.70

tagc

ctgacagctagctcagtcctaggtataat
BBa_J23108 (J208) Jacagelag J 9 0.51

gctagc

tttacggctagctcagtcctaggtatagt
BBa_J23106 g9¢tad 9 9gialadig 0.47

ctagc

tttacggctagctcagccctaggtattat
BBa_J23107 99ctad J 9 J 0.36

ctagc

tttacggctagctcagtcctaggtactat
BBa_J23105 99c1a8 J 9 J 0.24

ctagc

tctagagctagctcagtcctaggtattat
BBa_J23114 gagelag 9 99 J 0.12

ctagc

ctgatagctagctcagtcctagggattat
BBa_J23103 Jatageiad I 999 0.01

gctagc

Note: The relative strengths can vary depending on the experimental context, including the
plasmid backbone, reporter gene, E. coli strain, and growth conditions.[2] The data presented
here is a compilation from iGEM registry characterization data.

Experimental Protocols
Protocol for Cloning the J208 Promoter into an
Expression Vector
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This protocol outlines the steps for inserting the J208 promoter upstream of a gene of interest
(GOI) in a target vector using standard restriction enzyme cloning.

Materials:

DNA containing the J208 promoter sequence (e.g., synthesized oligo, IGEM distribution kit)
o Target expression vector with a suitable multiple cloning site (MCS)

» Restriction enzymes (e.g., EcoRI and Pstl, depending on the vector and promoter flanking
sites)

o T4 DNA Ligase and buffer

o Competent E. coli cells (e.g., DH5a for cloning)

o LB agar plates with appropriate antibiotic

o Standard molecular biology reagents and equipment
Procedure:

e Promoter and Vector Preparation:

o If using synthesized oligos, anneal the complementary strands to form the double-
stranded J208 promoter.

o Digest both the J208 promoter DNA and the target expression vector with the chosen
restriction enzymes (e.g., EcoRI and Pstl). Follow the manufacturer's protocol for reaction
setup and incubation times.

o Run the digested products on an agarose gel to separate the fragments.

o Excise the desired DNA bands (the J208 promoter and the linearized vector) and purify
the DNA using a gel extraction kit.

e Ligation:
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o Set up a ligation reaction with the purified 3208 promoter insert and the linearized vector
at a molar ratio of approximately 3:1 (insert:vector).

o Add T4 DNA Ligase and its corresponding buffer.

o Incubate the reaction, typically at 16°C overnight or at room temperature for 1-2 hours.

¢ Transformation:

o Transform the ligation mixture into competent E. coli cells (e.g., DH5a) using a standard
heat-shock or electroporation protocol.

o Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for the
expression vector.

o Incubate the plates overnight at 37°C.
 Verification:

o Select several colonies from the plate and grow them overnight in liquid LB medium with
the corresponding antibiotic.

o Isolate the plasmid DNA from the overnight cultures using a miniprep Kit.

o Verify the presence and correct orientation of the J208 promoter insert by restriction digest
analysis and/or Sanger sequencing.

Protocol for Characterizing J208 Promoter Strength
using a Fluorescent Reporter

This protocol describes how to quantify the strength of the J208 promoter by measuring the
expression of a downstream fluorescent reporter gene, such as GFP.

Materials:
e E. coli strain (e.g., DH10B or MG1655)

» Expression vector containing the J208-GFP construct
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o Control vectors (e.g., a vector with a different promoter from the Anderson collection driving
GFP, and a promoterless vector as a negative control)

e LB medium with the appropriate antibiotic
» 96-well microplate (black with a clear bottom for fluorescence measurements)

o Microplate reader with fluorescence and absorbance detection capabilities or a flow
cytometer.

Procedure:

e Strain Transformation:
o Transform the E. coli strain with the J208-GFP construct and control plasmids.
o Plate on selective LB agar plates and incubate overnight at 37°C.

e Culture Preparation:

o Inoculate single colonies from each transformation into 5 mL of LB medium with the
appropriate antibiotic.

o Grow the cultures overnight at 37°C with shaking.
e Microplate Reader Assay:
o The next day, measure the optical density at 600 nm (OD600) of the overnight cultures.

o Dilute the cultures to a starting OD600 of 0.05 in fresh LB medium with antibiotic in the
wells of a 96-well microplate. Include a blank well with only LB medium.

o Incubate the plate in the microplate reader at 37°C with shaking.

o Measure the OD600 and fluorescence (e.g., excitation at 485 nm and emission at 528 nm
for GFP) at regular intervals (e.g., every 15-30 minutes) for several hours, until the cells
reach stationary phase.
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o Data Analysis:
o Subtract the blank values from the OD600 and fluorescence readings.

o Normalize the fluorescence signal by the cell density by calculating the ratio of
Fluorescence / OD600 for each time point.

o Plot the normalized fluorescence over time to observe the expression dynamics.

o The promoter strength can be reported as the maximum normalized fluorescence or the
rate of fluorescence increase during the exponential growth phase.

e Flow Cytometry (Optional):

o For single-cell analysis, take samples from the cultures at a specific time point (e.g., mid-
exponential phase).

o Dilute the samples in phosphate-buffered saline (PBS).

o Analyze the samples using a flow cytometer to measure the fluorescence intensity of
individual cells.[3][4] This provides a distribution of promoter activity within the cell
population.

Visualizations
Genetic Circuit Diagram

The following diagram illustrates a simple genetic circuit where the 3208 promoter constitutively
drives the expression of a Green Fluorescent Protein (GFP) reporter gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the J208 Promoter
in Genetic Circuits]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568918#how-to-use-j208-promoter-in-a-genetic-
circuit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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